molecular formula C11H17ClN4O B1476227 2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine CAS No. 2075819-84-8

2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine

Cat. No.: B1476227
CAS No.: 2075819-84-8
M. Wt: 256.73 g/mol
InChI Key: KXIBBZWKFNNBPZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine is a high-purity chemical intermediate designed for advanced drug discovery research. This compound features a chloropyrazine core selectively functionalized with a 4-(2-methoxyethyl)piperazine group, a structure recognized as a privileged scaffold in medicinal chemistry . The chlorine atom at the 2-position of the pyrazine ring provides a reactive handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . The piperazine moiety, particularly when substituted with solubilizing groups like the 2-methoxyethyl chain, is frequently employed to optimize the physicochemical properties of drug candidates and is a common feature in FDA-approved therapeutics . Compounds with this specific pharmacophore have demonstrated significant potential in the development of targeted therapies. Research on analogous pyrazine-linked molecules has revealed their utility as potent and selective class I histone deacetylase (HDAC) inhibitors, which are important targets in oncology, particularly for blood cancers like acute myeloid leukemia . Furthermore, similar piperazine-pyrazine hybrids are investigated as kinase inhibitors and other receptor modulators, underscoring the versatility of this chemical series . This building block is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

2-chloro-3-[4-(2-methoxyethyl)piperazin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-10(12)13-2-3-14-11/h2-3H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIBBZWKFNNBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring, which is known for its diverse pharmacological properties, and a piperazine moiety that can enhance its interaction with biological targets. The molecular formula of this compound is C12_{12}H17_{17}ClN4_{4}O, with a molecular weight of approximately 256.74 g/mol.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

  • Receptor Modulation: The piperazine moiety allows for interaction with neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound:

  • Antidepressant Activity: A study demonstrated that derivatives of pyrazine compounds showed significant antidepressant-like effects in animal models, suggesting that this compound may exhibit similar properties due to its structural characteristics.
  • Anticancer Properties: Research on related pyrazine derivatives has indicated potential anticancer activity, particularly against breast cancer cell lines. The mechanisms involved include apoptosis induction and modulation of cell signaling pathways .
  • Neuroprotective Effects: Some compounds in this class have shown neuroprotective effects in models of neurodegenerative diseases, indicating that this compound may also possess similar capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes modifications and their potential impact on activity:

Modification TypeCompound ExamplePotential Activity Change
Substitution on Pyrazine Ring2-Chloro-3-(4-(methoxymethyl)piperazin-1-yl)pyrazineAltered solubility and reactivity
Replacement of Piperazine Group2-Chloro-3-(4-(ethoxymethyl)piperazin-1-yl)pyrazineEnhanced enzyme interaction
Halogen Variation2-Fluoro vs. 2-Chloro derivativesChanges in metabolic stability

Case Study 1: Antidepressant Activity

In a controlled study, researchers evaluated the antidepressant effects of various pyrazine derivatives, including those similar to this compound. The results indicated a significant reduction in depressive-like behavior in treated animals compared to controls, suggesting a promising avenue for further development as an antidepressant.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds structurally related to this compound exhibited cytotoxic effects, with some derivatives showing IC50_{50} values lower than traditional chemotherapeutics like cisplatin. Mechanistic studies revealed that these compounds induced apoptosis via caspase activation pathways .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Pyrazine derivatives (e.g., ) exhibit distinct electronic properties compared to pyridazine (e.g., ) or quinoline analogs (e.g., ), influencing their binding to biological targets.
  • Substituent Effects : The 2-methoxyethyl group in the target compound likely improves water solubility compared to hydrophobic substituents like 2-fluorophenyl () or 4-chlorophenyl (). However, bulkier groups (e.g., 3-methoxyphenyl in ) may enhance receptor affinity at the cost of metabolic stability.

Pharmacological Potential

  • Antimicrobial Activity: Azole-containing piperazine derivatives (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone) show potent antibacterial and antifungal effects (MIC: 3.1–25 μg/mL) .
  • Kinase Inhibition : Pyrazine-piperazine hybrids, such as 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine, are explored as kinase inhibitors .
  • Neuroactive Properties: Compounds like 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester are investigated for neuroleptic activity .

The target compound’s 2-methoxyethyl group may balance solubility and target engagement, positioning it as a candidate for optimizing pharmacokinetics in these domains.

Preparation Methods

Starting Material Preparation

The key starting material is 2,3-dichloropyrazine , commercially available or synthesized via chlorination of pyrazine derivatives. The dichloropyrazine core provides two electrophilic sites for nucleophilic attack.

Piperazine Substitution on Pyrazine Core

The first substitution involves reacting 2,3-dichloropyrazine with piperazine or a substituted piperazine under reflux conditions in ethanol or dichloromethane with a base such as triethylamine to facilitate the nucleophilic aromatic substitution.

  • Typical conditions:

    • Solvent: Absolute ethanol or dichloromethane
    • Base: Triethylamine (1.5 equivalents)
    • Temperature: Reflux for ethanol (approx. 78 °C), room temperature or mild heating for dichloromethane
    • Reaction time: 1–2 hours
    • Molar ratio: 1:1 to 1:1.5 (dichloropyrazine to piperazine)
  • Mechanism: The piperazine nitrogen attacks the 3-position chlorine of the pyrazine ring, displacing chloride and forming 3-(piperazin-1-yl)-2-chloropyrazine.

  • Workup: After completion, the reaction mixture is poured into saturated ammonium chloride solution, extracted with dichloromethane, dried over sodium sulfate, and purified by trituration or chromatography.

  • Yield: Typically 80–83% under optimized conditions.

Alkylation of Piperazine Nitrogen with 2-Methoxyethyl Group

The secondary amine nitrogen on the piperazine ring is then alkylated with 2-methoxyethyl halides (chloride or bromide) to introduce the 2-methoxyethyl substituent.

  • Typical conditions:

    • Solvent: Acetonitrile, DMF, or dichloromethane
    • Base: Potassium carbonate or triethylamine
    • Temperature: Room temperature to reflux
    • Molar ratio: 1 equivalent of piperazine-substituted pyrazine to 1.1–1.5 equivalents of 2-methoxyethyl halide
    • Reaction time: Several hours to overnight
  • Mechanism: The lone pair on the piperazine nitrogen attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide and forming the N-(2-methoxyethyl) substituted piperazine.

  • Workup: The reaction mixture is filtered to remove salts, solvent evaporated, and the crude product purified by column chromatography or recrystallization.

  • Yield: Variable but generally moderate to good (60–80%) depending on reaction conditions and purity of reagents.

Summary of Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Nucleophilic aromatic substitution 2,3-Dichloropyrazine + Piperazine + Et3N Ethanol or DCM Reflux (EtOH) or RT (DCM) 80–83 Triethylamine base, 1–2 h reaction time
2 N-Alkylation Piperazine-substituted pyrazine + 2-methoxyethyl halide + base Acetonitrile, DMF, or DCM RT to reflux 60–80 Base: K2CO3 or Et3N, overnight reaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine
Reactant of Route 2
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2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine

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